![molecular formula C8H9F2N3O2 B1457337 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1394042-15-9](/img/structure/B1457337.png)
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Übersicht
Beschreibung
“3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1247060-64-5. It has a molecular weight of 213.14 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds involves processes like the Dimroth rearrangement, which is the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5F2N3O2/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7/h1-3,6H,(H,14,15) and the InChI key is CMRYYTDJRPPXJO-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These molecules are important building blocks in medicinal chemistry . They provide quick and multigram access to target derivatives starting from commercially available nonexpensive reagents .
Antifungal Activity
Triazolopyridine rings, which this compound contains, have been shown to possess antifungal activity . This makes them potentially useful in the development of new antifungal drugs .
Neuroprotective Properties
The triazolopyridine ring has also been associated with neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases .
Antibacterial Activity
In addition to its antifungal properties, the triazolopyridine ring has been shown to have antibacterial activity . This could be useful in the development of new antibiotics .
Herbicidal Properties
The triazolopyridine ring has been shown to have herbicidal properties . This suggests potential applications in agriculture for weed control .
Potential Therapeutic Targets
Fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5, have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The triazolopyridine ring could potentially interact with these targets .
Parasitic Growth Inhibition
The targets involved in parasitic growth processes can be inhibited, which can be used to inhibit parasitic growth . The triazolopyridine ring could potentially interact with these targets .
Drug Development
The triazole nucleus is present as a central structural component in a number of drug classes . This includes antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular drugs . This suggests that the compound could be a useful scaffold in the development of new drugs .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of action
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that “3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” might also interact with certain enzymes or receptors in the body.
Mode of action
Triazole compounds in general show versatile biological activities due to their ability to bind with various enzymes and receptors .
Biochemical pathways
Triazole compounds are known to affect a wide range of biological activities, suggesting that they might interact with multiple biochemical pathways .
Result of action
Given the wide range of biological activities shown by triazole compounds, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O2/c9-6(10)7-12-11-5-2-1-4(8(14)15)3-13(5)7/h4,6H,1-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZIJAHOJMTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



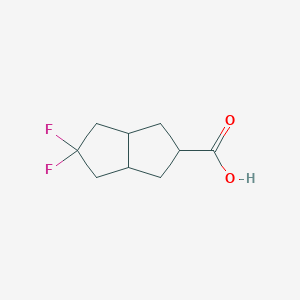
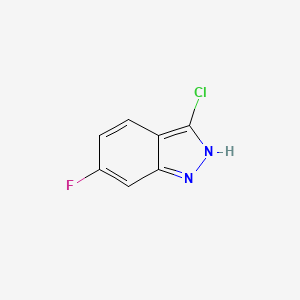
![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)


![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)
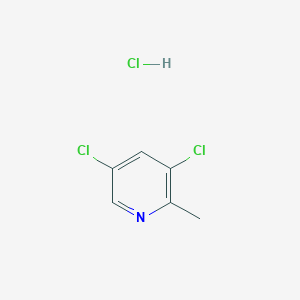

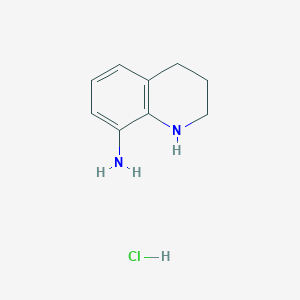
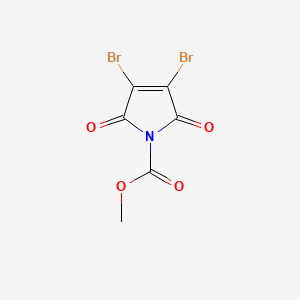
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)

